molecular formula C11H13NO4 B13588163 Methyl I+/--amino-2-(methoxycarbonyl)benzeneacetate CAS No. 754166-80-8

Methyl I+/--amino-2-(methoxycarbonyl)benzeneacetate

Cat. No.: B13588163
CAS No.: 754166-80-8
M. Wt: 223.22 g/mol
InChI Key: YWDGEOYKVZUSBG-UHFFFAOYSA-N
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Description

Methyl 2-(1-amino-2-methoxy-2-oxoethyl)benzoate is an organic compound with a complex structure that includes both ester and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1-amino-2-methoxy-2-oxoethyl)benzoate typically involves the reaction of methyl 2-(2-methoxy-2-oxoethyl)benzoate with an amine source. One common method involves the use of α-azido glycinate and a nitrogen compound in the presence of a base like DIPEA (N,N-diisopropylethylamine) in a solvent such as dry acetone . The reaction is monitored by thin-layer chromatography (TLC) and the solvent is evaporated under reduced pressure to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-amino-2-methoxy-2-oxoethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amine group to a primary amine.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine sites, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or primary amines.

Scientific Research Applications

Methyl 2-(1-amino-2-methoxy-2-oxoethyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(1-amino-2-methoxy-2-oxoethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and amine groups allow it to form hydrogen bonds and other interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(1-amino-2-methoxy-2-oxoethyl)benzoate is unique due to the presence of both ester and amine functional groups, which provide a versatile platform for various chemical reactions and interactions. This dual functionality makes it particularly valuable in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

methyl 2-(1-amino-2-methoxy-2-oxoethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-15-10(13)8-6-4-3-5-7(8)9(12)11(14)16-2/h3-6,9H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDGEOYKVZUSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301238570
Record name Methyl α-amino-2-(methoxycarbonyl)benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301238570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

754166-80-8
Record name Methyl α-amino-2-(methoxycarbonyl)benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=754166-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl α-amino-2-(methoxycarbonyl)benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301238570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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